6-(1-Piperidinyl)-2,4-pyrimidinediamine
Description
BenchChem offers high-quality 6-(1-Piperidinyl)-2,4-pyrimidinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Piperidinyl)-2,4-pyrimidinediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |
InChI Key |
DVCLGDDFGUFHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
6-(1-Piperidinyl)-2,4-pyrimidinediamine chemical structure and properties
An In-depth Technical Guide to 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Minoxidil)
This guide provides a comprehensive technical overview of 6-(1-Piperidinyl)-2,4-pyrimidinediamine, a molecule widely known in the pharmaceutical and research sectors as Minoxidil. Developed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental chemical properties, synthesis, multifaceted mechanism of action, and its significant applications.
Chemical Identity and Structure
6-(1-Piperidinyl)-2,4-pyrimidinediamine is a heterocyclic organic compound whose structure features a pyrimidine core substituted with two amino groups and a piperidine ring.[1] A critical feature of its structure is the N-oxide on the pyrimidine ring, which is essential for its biological activity.[2][3] The compound exists in tautomeric forms and is systematically named 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide or 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine.[2][3][4][5]
The presence of the piperidine ring is a key structural motif that confers specific pharmacological properties, making the compound a valuable subject in drug discovery and development.[6] The 2,4-diaminopyrimidine scaffold itself is a well-established pharmacophore, notably explored for its role in developing antifolates that inhibit dihydrofolate reductase (DHFR).[1][7]
Figure 1: Chemical Structure of Minoxidil.
Physicochemical Properties
The compound is an odorless, white to off-white crystalline powder.[8][9][10] Its physicochemical characteristics are crucial for formulation development, particularly for topical applications where solubility and stability are paramount.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅N₅O | [2][5][9] |
| Molecular Weight | 209.25 g/mol | [2][5][11] |
| CAS Number | 38304-91-5 | [2][5][11] |
| Melting Point | 259-261 °C (decomposes) | [8] |
| pKa | 4.61 | [8] |
| Solubility | Propylene Glycol (75 mg/mL), Methanol (44 mg/mL), Ethanol (29 mg/mL), Water (2.2 mg/mL), Acetone (<0.5 mg/mL) | [8] |
Synthesis and Manufacturing
The industrial synthesis of Minoxidil has evolved to improve yield, purity, and safety. Early methods involved the use of 2,4-dichlorophenol, a caustic and toxic substance that complicated purification of the final product.[12][13] Modern, more efficient processes avoid this intermediate.
A widely adopted synthetic route starts with 2,4-diamino-6-chloropyrimidine. This process generally involves two key steps: N-oxidation followed by nucleophilic substitution.
Figure 2: Simplified Synthetic Workflow for Minoxidil.
Experimental Protocol: Two-Step Synthesis
This protocol describes a common method for synthesizing Minoxidil from 2,4-diamino-6-chloropyrimidine.
Step 1: N-Oxidation of 2,4-Diamino-6-chloropyrimidine
-
Reaction Setup: Charge a suitable reactor with 2,4-diamino-6-chloropyrimidine and a lower alkanol solvent, such as methanol.[12][14]
-
Reagent Addition: Heat the mixture to 30-40°C with stirring until the starting material dissolves. Gradually add an oxidizing agent, such as magnesium monoperoxyphthalate, while maintaining the temperature.[12][14]
-
Reaction & Workup: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). The intermediate, 2,4-diamino-6-chloro-pyrimidine N-oxide, can be isolated using standard techniques.[14]
Step 2: Reaction with Piperidine
-
Reaction Setup: Charge a glass-lined reactor with the 2,4-diamino-6-chloro-pyrimidine N-oxide intermediate and an excess of piperidine.[13][14]
-
Reaction Conditions: Heat the mixture to reflux (approximately 106°C) and maintain for several hours with stirring.[13][14]
-
Workup and Purification: After the reaction is complete, recover the excess piperidine by distillation. The crude product is then treated with water and purified, typically through recrystallization from a suitable solvent system (e.g., acetonitrile-methanol), to yield Minoxidil as a high-purity crystalline solid.[14][15]
Mechanism of Action
Minoxidil exerts its biological effects through a complex and multifaceted mechanism. Originally developed as an antihypertensive agent, its vasodilatory properties are a direct result of its action as a potassium channel opener.[9][16] Its utility in promoting hair growth, however, involves several interconnected pathways.
Pro-drug Activation and KATP Channel Opening
Minoxidil is a pro-drug that requires bioactivation to its active form, minoxidil sulfate.[17][18] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[8] The activity of this enzyme is a critical determinant of an individual's response to topical Minoxidil treatment.[8][19]
Minoxidil sulfate acts as an opener for ATP-sensitive potassium channels (KATP channels) located in the cell membranes of vascular smooth muscle and hair follicle cells.[17][19] The opening of these channels leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. In smooth muscle cells, this prevents the opening of voltage-gated calcium channels, leading to relaxation and vasodilation.[16]
Stimulation of Hair Follicles
The precise mechanism for hair growth stimulation is not fully elucidated but is understood to involve several key actions:[18]
-
Enhanced Blood Flow: Vasodilation of scalp microvasculature increases the delivery of oxygen, blood, and essential nutrients to the hair follicles, which is thought to support follicular health and growth.[16][19]
-
Modulation of Hair Cycle: Minoxidil shortens the telogen (resting) phase of the hair cycle and promotes the premature entry of follicles into the anagen (growth) phase.[17][18] It may also prolong the anagen phase, leading to longer and thicker hair shafts.[17][19]
-
Cellular Proliferation and Survival: Minoxidil stimulates the proliferation of dermal papilla cells (DPCs).[9] It is believed to promote DPC survival by activating extracellular signal-regulated kinase (ERK) and Akt, and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[20]
-
Upregulation of Growth Factors: The compound has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) in a dose-dependent manner.[9][16] VEGF is crucial for angiogenesis, promoting the formation of the perifollicular vascular network necessary to sustain the high metabolic activity of anagen-phase follicles.[9][19]
Figure 3: Mechanism of Action of Minoxidil.
Applications in Research and Drug Development
Therapeutic Uses:
-
Androgenetic Alopecia: The primary application of topical Minoxidil (in 2% and 5% formulations) is for the treatment of hair loss in both men and women.[8][19]
-
Hypertension: Orally administered Minoxidil is a potent vasodilator used to treat severe, refractory hypertension that does not respond to other medications.[9][16][21]
Research Applications:
-
Reference Standard: As a well-characterized pharmaceutical agent, Minoxidil serves as a reference standard in analytical chemistry for the identification and quantification of related impurities.[1]
-
Potassium Channel Research: Due to its specific action on KATP channels, Minoxidil is a valuable pharmacological tool for studying the role of these channels in various physiological and pathophysiological processes.
-
Structure-Activity Relationship (SAR) Studies: As a close analog of other bioactive molecules, Minoxidil and its precursors are key compounds in SAR studies aimed at understanding the structural requirements for activity at KATP channels and for designing novel therapeutics.[1]
Conclusion
6-(1-Piperidinyl)-2,4-pyrimidinediamine, or Minoxidil, is a molecule of significant pharmacological interest. Its journey from an oral antihypertensive to a widely used topical hair growth stimulant is a classic example of drug repurposing driven by observant clinical practice and subsequent mechanistic investigation. For researchers and developers, it serves as a compelling case study in pro-drug activation, ion channel modulation, and the complex signaling pathways governing cell growth and differentiation. A thorough understanding of its chemical properties, synthesis, and biological actions is essential for its effective use in therapeutic contexts and for leveraging its unique scaffold in the discovery of new chemical entities.
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Pharmacokinetics of Minoxidil and sulfotransferase SULT1A1 activity
An In-depth Technical Guide to the Pharmacokinetics of Minoxidil and the Pivotal Role of Sulfotransferase SULT1A1 Activity
Executive Summary
Minoxidil, a widely utilized therapeutic for androgenetic alopecia, functions as a prodrug, necessitating bioactivation to its active form, minoxidil sulfate. This conversion is catalyzed by the sulfotransferase (SULT) enzyme, specifically the SULT1A1 isoform, located within the outer root sheath of hair follicles. The efficacy of topical minoxidil is therefore not dependent on the drug itself, but on the enzymatic capacity of the individual's hair follicles to perform this critical sulfation step. Significant inter-individual variability in SULT1A1 expression and activity, largely influenced by genetic polymorphisms, directly correlates with the clinical response to treatment. This guide provides a comprehensive examination of the pharmacokinetics of minoxidil, delves into the molecular mechanisms of its activation by SULT1A1, and presents detailed methodologies for assessing enzyme activity and genetic markers. Understanding this crucial relationship is paramount for developing personalized treatment strategies and improving therapeutic outcomes for patients with alopecia.
Introduction to Minoxidil: From Vasodilator to Hair Growth Stimulant
Initially developed as a potent oral vasodilator for treating severe hypertension, minoxidil's therapeutic journey took an unexpected turn when hypertrichosis—excessive hair growth—was observed as a common side effect.[1] This serendipitous discovery led to the development of a topical formulation specifically for the treatment of androgenetic alopecia (AGA), the most common form of hair loss in both men and women.[2][3]
While its exact mechanism of action on the hair follicle is not fully elucidated, the active metabolite, minoxidil sulfate, is known to be a potassium channel opener.[1][4][5] This activity is believed to enhance microcirculation to the hair follicles, prolong the anagen (growth) phase of the hair cycle, and shorten the telogen (resting) phase, ultimately leading to increased hair follicle size and hair density.[1][5][6][7][8] Minoxidil also appears to stimulate the production of Vascular Endothelial Growth Factor (VEGF), further promoting perifollicular vascularization.[6]
Pharmacokinetics of Minoxidil
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of minoxidil is fundamental to appreciating the role of SULT1A1 activity.
-
Absorption : When applied topically, only a small fraction of minoxidil (approximately 1.4%) is absorbed through intact scalp skin.[7][9] Systemic absorption can be influenced by the formulation, frequency of application, and integrity of the skin barrier. Oral administration, used off-label for alopecia, results in more complete and rapid absorption.[8]
-
Distribution : Following absorption, minoxidil has a large volume of distribution (greater than 200 liters), indicating it is widely distributed throughout the body.[10] There is a notable dissociation between plasma concentration and pharmacological effect, as the drug rapidly moves from the plasma to its site of action in the vascular smooth muscle and hair follicles.[10]
-
Metabolism : Minoxidil is a prodrug that undergoes hepatic biotransformation (approximately 90%).[10] However, for its hair growth-stimulating effect, the critical metabolic step is local sulfation within the hair follicle.[7][9] Minoxidil is converted to its active metabolite, minoxidil sulfate, by the SULT1A1 enzyme.[2][11][12][13] This bioactivation is the rate-limiting step for efficacy.
-
Excretion : The plasma half-life of oral minoxidil is approximately 3-4 hours, though its hypotensive effect can last for up to 72 hours.[8][10] Minoxidil and its metabolites are primarily eliminated via urinary excretion.[8]
Table 1: Key Pharmacokinetic Parameters of Minoxidil
| Parameter | Topical Administration | Oral Administration |
| Systemic Absorption | ~1.4%[7][9] | >90% |
| Primary Site of Metabolism | Hair Follicle (for hair growth) | Liver |
| Active Metabolite | Minoxidil Sulfate[9][14] | Minoxidil Sulfate |
| Plasma Half-life | Not applicable due to low absorption | ~3-4 hours[8][10] |
| Primary Route of Elimination | Renal (for absorbed fraction) | Renal[8] |
The Central Role of SULT1A1 in Minoxidil Bioactivation
The sulfotransferase superfamily of enzymes is crucial for phase II detoxification, catalyzing the sulfation of various hormones, neurotransmitters, and xenobiotics to increase their water solubility and facilitate excretion.[15][16] Within this family, the SULT1A1 isoform is the predominant enzyme responsible for the bioactivation of minoxidil.[11][17]
This enzymatic reaction occurs within the outer root sheath of the hair follicle and involves the transfer of a sulfonate group from a universal donor co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to minoxidil.[2][18] The resulting minoxidil sulfate is the pharmacologically active molecule that exerts its effects on the hair follicle.[1][4] The level of SULT1A1 enzyme expression and activity in the scalp varies significantly among individuals, which is the primary determinant of the varied clinical response to topical minoxidil treatment.[2][11]
Caption: Metabolic bioactivation of minoxidil by the SULT1A1 enzyme.
Pharmacogenomics of SULT1A1 and its Impact on Minoxidil Response
The variability in SULT1A1 activity is strongly linked to genetic polymorphisms within the SULT1A1 gene.[19] These genetic variations can lead to differences in enzyme activity and stability, thereby influencing an individual's ability to metabolize minoxidil effectively.[15][18]
A well-studied single nucleotide polymorphism (SNP) is the G-to-A transition at nucleotide 638 (rs9282861), resulting in an arginine (Arg) to histidine (His) substitution at codon 213.[20][21] The His-containing allele (SULT1A12) is associated with significantly lower enzymatic activity and reduced thermal stability compared to the wild-type Arg-containing allele (SULT1A11).[20] Individuals can be categorized based on their genotype, which correlates with their predicted response to topical minoxidil.
Table 2: SULT1A1 Genetic Variants and Predicted Minoxidil Response
| Genotype (rs9282861) | Alleles | Predicted SULT1A1 Activity | Implication for Topical Minoxidil Treatment |
| GG | Arg/Arg | High | Likely to respond well ("Responder")[12][15] |
| GA | Arg/His | Moderate / Intermediate | May respond normally[12][15] |
| AA | His/His | Low / Deficient | Unlikely to respond well ("Non-Responder")[12][15] |
This genetic basis for response underscores the potential of pharmacogenomic testing to personalize AGA treatment, identifying likely responders and non-responders before initiating therapy.[22][23]
Caption: Experimental workflow for the SULT1A1 colorimetric assay.
Protocol 2: Genotyping SULT1A1 Polymorphisms (General Workflow)
Genotyping provides information about an individual's inherited predisposition for SULT1A1 activity.
Causality and Rationale: This method directly identifies the presence of specific SNPs, like rs9282861, in the patient's DNA. Techniques like Real-Time PCR with TaqMan assays use allele-specific fluorescent probes to differentiate between genotypes (e.g., GG, GA, or AA), providing a genetic basis for predicting enzyme function. [17] Step-by-Step Methodology:
-
Sample Collection: Obtain a DNA source, typically via a sterile buccal (cheek) swab.
-
DNA Extraction: Isolate genomic DNA from the collected cells using a commercial extraction kit.
-
PCR Amplification: Combine a small amount of genomic DNA with primers and probes specific to the SULT1A1 gene variant of interest in a Real-Time PCR assay.
-
Genotype Determination: The Real-Time PCR instrument monitors fluorescence during amplification, generating distinct amplification curves that correspond to the specific alleles present.
-
Interpretation: The software automatically calls the genotype (e.g., GG, GA, or AA), which can then be correlated with predicted enzyme activity levels as outlined in Table 2.
Clinical Implications and Future Directions
-
Personalized Medicine : The strong correlation between SULT1A1 activity and minoxidil response makes it an ideal biomarker for personalizing AGA therapy. [3][22]Pre-treatment screening can prevent months of ineffective therapy for predicted non-responders, saving time and cost while managing patient expectations. [22]* Oral vs. Topical Minoxidil : For patients with low follicular SULT1A1 activity, low-dose oral minoxidil may be a more effective option. [15]This is because oral minoxidil undergoes extensive first-pass metabolism in the liver, which has high levels of SULT1A1, ensuring the generation of the active minoxidil sulfate that can then be delivered systemically to the hair follicles. [15][17]* Enhancing SULT1A1 Activity : Research is exploring methods to boost SULT1A1 activity in the scalp of predicted non-responders. Co-application of topical tretinoin (all-trans retinoic acid) has been shown to upregulate follicular sulfotransferase enzymes. [12][24]Similarly, procedures like microneedling may enhance response, potentially by inducing wound healing pathways that increase enzyme expression. [15]Recently, topical adjuvants designed specifically to boost SULT1A1 have shown promise in significantly improving the response rate to minoxidil. [25]* Future Research : While SULT1A1 is the principal biomarker, future investigations may uncover other genetic loci related to angiogenesis or potassium channel function that could further refine response prediction. [13]The development of novel, potent, and safe topical SULT1A1 inducers represents a promising frontier for improving the efficacy of minoxidil for all users.
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- 23. US10633688B2 - Systems and methods for predicting response to minoxidil for the treatment of androgenetic alopecia - Google Patents [patents.google.com]
- 24. Minoxidil - NutraPedia [nutrahacker.com]
- 25. DSpace [minerva-access.unimelb.edu.au]
6-(1-Piperidinyl)-2,4-pyrimidinediamine molecular weight and formula
Common Name: Desoxyminoxidil | Role: Key Intermediate & Pharmacopeial Impurity
Executive Summary
This technical guide profiles 6-(1-Piperidinyl)-2,4-pyrimidinediamine , the deoxygenated precursor and primary synthetic intermediate of the antihypertensive and alopecia agent Minoxidil. In pharmaceutical development, this molecule is critical for two reasons:
-
Process Chemistry: It represents the penultimate scaffold before the N-oxidation step in many Minoxidil synthetic routes.
-
Quality Control: It is a regulated impurity (EP Impurity E / USP Related Compound E) that must be strictly controlled in the final API, as it lacks the pharmacological efficacy of the parent drug.
Physicochemical Characterization
The molecule is a pyrimidine-2,4-diamine derivative substituted at the 6-position with a piperidine ring.[1][2] Unlike Minoxidil, it lacks the N-oxide moiety at position 3, which significantly alters its polarity and biological potential.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 6-(1-Piperidinyl)-2,4-pyrimidinediamine |
| Common Synonyms | Desoxyminoxidil; 2,4-Diamino-6-piperidinopyrimidine; Minoxidil Impurity E |
| CAS Registry Number | 24867-26-3 |
| Molecular Formula | |
| Molecular Weight | 193.25 g/mol |
| Physical State | Crystalline Solid (White to Off-white) |
| Melting Point | 197–199 °C (Lit.)[3][4][5][6] |
| pKa | ~7.61 (Predicted, Basic Pyrimidine N) |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
Synthetic Pathways & Process Chemistry
The synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine is a classic example of Nucleophilic Aromatic Substitution (
Reaction Mechanism
The synthesis typically starts from 2,4-diamino-6-chloropyrimidine .[7] The piperidine nitrogen acts as the nucleophile, attacking the C6 position of the pyrimidine ring. The chloride ion is displaced, restoring aromaticity and yielding the target amine.
Critical Process Parameter (CPP): The regioselectivity is controlled by the leaving group. Since the 2- and 4- positions are already substituted with electron-donating amino groups, the 6-chloro position is the most reactive site for nucleophilic attack.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard industrial methods for Minoxidil intermediates.
-
Reagents: Charge a reaction vessel with 2,4-diamino-6-chloropyrimidine (1.0 eq) and water (10 volumes).
-
Nucleophile Addition: Add Piperidine (2.5 eq). The excess piperidine acts as both the nucleophile and the base to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via HPLC (disappearance of chloro-starting material).
-
Work-up: Cool the solution to 5–10°C. The product, 6-(1-Piperidinyl)-2,4-pyrimidinediamine, will precipitate out of the aqueous solution due to lower solubility compared to the starting reagents.
-
Purification: Filter the solid and wash with cold water to remove piperidine hydrochloride salts. Recrystallize from methanol/water if high purity (>99.5%) is required.
Visualization of Synthesis
Figure 1: Nucleophilic aromatic substitution pathway yielding Desoxyminoxidil.[6]
Analytical Profiling & Impurity Management
In the context of Minoxidil drug development, this molecule is primarily viewed as Impurity E (European Pharmacopoeia). Its presence indicates incomplete N-oxidation during the final synthetic step.
HPLC Detection Strategy
Because Desoxyminoxidil lacks the N-oxide oxygen, it is significantly less polar than Minoxidil.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile.
-
Elution Order: Minoxidil (more polar) elutes before Desoxyminoxidil (less polar).
-
Detection: UV at 230 nm or 285 nm.
Identification Criteria
-
Mass Spectrometry (ESI+): Look for the protonated molecular ion
m/z. (Minoxidil would appear at 210.13 m/z). -
UV Shift: The absence of the N-oxide causes a hypsochromic shift (blue shift) in the UV absorption maximum compared to Minoxidil.
Biological Context & SAR
Understanding why 6-(1-Piperidinyl)-2,4-pyrimidinediamine is biologically "inactive" compared to Minoxidil is crucial for researchers studying potassium channel openers.
The "Prodrug" Mechanism
Minoxidil itself is a prodrug. It must be converted into Minoxidil Sulfate by the enzyme sulfotransferase (SULT1A1) to become active. The sulfation occurs specifically on the oxygen of the N-oxide group.
Structure-Activity Relationship (SAR) Failure
-
Minoxidil: Contains N-oxide
Can be sulfated Opens channels Vasodilation/Hair Growth. -
Desoxyminoxidil (Topic): Lacks N-oxide
Cannot be sulfated Cannot bind efficiently to the SUR (Sulfonylurea Receptor) subunit of the potassium channel.
This structural limitation renders Desoxyminoxidil largely ineffective for hypertension or alopecia, reinforcing the need to minimize it in the final drug product.
Biological Activation Pathway
Figure 2: The critical role of the N-oxide moiety in biological activation. Desoxyminoxidil represents a metabolic dead-end for this pathway.
References
-
European Pharmacopoeia (Ph. Eur.) . Minoxidil Monograph: Impurity E. 10th Edition. Strasbourg, France: Council of Europe.
-
United States Pharmacopeia (USP) . Minoxidil Related Compound E.[2][8] USP-NF Online. Rockville, MD.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 32252: 2,4-Diamino-6-piperidinopyrimidine. Bethesda, MD: National Library of Medicine.
-
Buhl, A. E., et al. (1990). "Minoxidil sulfate is the active metabolite that stimulates hair follicles." Journal of Investigative Dermatology, 95(5), 553-557. (Establishes the SAR requirement for the N-oxide).
-
McCall, J. M., et al. (1975). "Pyrimidinediamines.[4][9] 1. N-Oxides of 6-(1-piperidinyl)-2,4-pyrimidinediamine and their reaction with potassium ferricyanide." Journal of Organic Chemistry, 40(22), 3304–3306. (Detailed synthesis and chemical properties).
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1) | C9H17N5O5S | CID 22223456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine from 6-chloropyrimidine
Application Note & Protocol
Strategic Synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine: A Guide for Pharmaceutical Intermediate Production
Abstract and Significance
6-(1-Piperidinyl)-2,4-pyrimidinediamine is a critical intermediate in the synthesis of several pharmacologically active molecules, most notably Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide), a potent antihypertensive agent and the active ingredient in topical hair-growth treatments.[1][2] This document provides a comprehensive guide for the synthesis of this key intermediate from 6-chloro-2,4-diaminopyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. The protocol is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, and expert commentary to ensure reproducibility and high-yield success.
Reaction Mechanism: The Chemistry of SNAr on an Electron-Deficient Heterocycle
The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[3] The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom at the 6-position of the pyrimidine ring, which bears the chloro-leaving group. This attack is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.[4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, a good leaving group, yielding the final product, 6-(1-Piperidinyl)-2,4-pyrimidinediamine.
This mechanism is distinct from SN1 and SN2 reactions and is characteristic of activated aromatic systems.[3]
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add 6-chloro-2,4-diaminopyrimidine (10.0 g, 69.2 mmol) and piperidine (100 mL, ~14.4 eq.).
-
Reaction: With stirring, heat the mixture to reflux temperature (approx. 106°C). Maintain a gentle reflux for 3-4 hours. [5][6]4. Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, dissolving it in methanol, and spotting it on a TLC plate. A suitable eluent system is Dichloromethane:Methanol (9:1). The disappearance of the starting material spot (6-chloro-2,4-diaminopyrimidine) indicates the completion of the reaction. [7]5. Work-up - Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess piperidine under reduced pressure using a rotary evaporator.
-
Purification - Recrystallization:
-
To the crude residue, add a minimal amount of a hot isopropanol/water mixture (e.g., start with a 1:1 ratio) until the solid is fully dissolved. [7] * Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least one hour to induce crystallization.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol to remove any remaining impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high for this type of reaction.
Expert Insights and Troubleshooting
-
Expertise - Rationale for Excess Piperidine: The use of a large excess of piperidine serves two critical functions. First, according to Le Châtelier's principle, the high concentration of the nucleophile drives the reaction equilibrium towards the product side, ensuring a high conversion rate. Second, piperidine itself has a suitable boiling point (106°C) to act as the reaction solvent, eliminating the need for an additional, potentially reactive or difficult-to-remove solvent.
-
Trustworthiness - In-Process Controls: The most reliable method to ensure the reaction has gone to completion is TLC analysis. Comparing the reaction mixture spot to a co-spotted lane of the starting material is a simple, effective, and self-validating check. An incomplete reaction will show a persistent starting material spot. If the reaction stalls, extending the reflux time by 1-2 hours is a reasonable first step.
-
Troubleshooting - Product Isolation: The crude product after piperidine evaporation may be an oil or a sticky solid. The key to successful crystallization is to use a minimal amount of the hot solvent mixture. Adding too much solvent will result in a low recovery yield. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal if available.
-
Safety Note: This procedure should be performed in a well-ventilated fume hood. Piperidine is a flammable and corrosive liquid with a strong odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Conclusion
The synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine from 6-chloro-2,4-diaminopyrimidine is a robust and efficient process, leveraging the principles of nucleophilic aromatic substitution on an activated heterocyclic system. By following the detailed protocol and understanding the underlying chemical principles and expert insights provided, researchers can reliably produce this valuable pharmaceutical intermediate with high purity and yield.
References
-
Justia Patents. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. Retrieved from [Link]
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
European Patent Office. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of minoxidil. [Scientific Diagram]. Retrieved from [Link]
-
European Patent Office. (1992). EP 0295218 B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
-
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. RSC Publishing. DOI: 10.1039/JR9540001190. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Scientific Diagram]. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1). Retrieved from [Link]
Sources
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- 2. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
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- 7. Minoxidil synthesis - chemicalbook [chemicalbook.com]
Solubility of 6-(1-Piperidinyl)-2,4-pyrimidinediamine in DMSO vs ethanol
Application Note: Optimizing Solubilization Strategies for Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine)
Abstract
This technical guide addresses the solubility challenges associated with 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Common name: Minoxidil; CAS: 38304-91-5).[1][2][3] While widely used as a KATP channel opener and vasodilator, Minoxidil exhibits significant solubility variability depending on solvent grade, temperature, and preparation method. This document provides validated protocols for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol , analyzes the stability profiles of each, and offers a decision matrix for selecting the appropriate vehicle for in vitro and in vivo applications.
Compound Profile & Physicochemical Properties
Understanding the intrinsic properties of Minoxidil is critical for preventing experimental failure due to precipitation ("crashing out") upon dilution.
| Property | Data | Relevance |
| Chemical Name | 6-(1-Piperidinyl)-2,4-pyrimidinediamine | Target Molecule (Free Base) |
| Molecular Weight | 209.25 g/mol | Calculation of Molarity |
| pKa | 4.61 | Weak base; solubility increases in acidic pH |
| LogP | 1.24 | Moderately lipophilic; requires organic co-solvents |
| Appearance | White to off-white crystalline solid | Visual QC: Discoloration indicates degradation |
Solubility Landscape: DMSO vs. Ethanol[2][4]
The choice between DMSO and Ethanol is not merely about solubility limits but about the downstream application compatibility.
Comparative Solubility Data
| Solvent | Theoretical Max Solubility | Practical Working Stock | Key Characteristic |
| DMSO | ~50 mg/mL (requires warming) | 20–25 mg/mL | High boiling point, cryoprotectant, cytotoxic >0.1% |
| Ethanol (Abs.) | ~29 mg/mL | 10–15 mg/mL | Volatile, evaporates in topical apps, tolerated in some animal models |
| Propylene Glycol | ~75 mg/mL | 50 mg/mL | Viscous, often used for topical formulations, not standard for cell culture |
| Water | ~2.2 mg/mL | N/A | Poor. Do not use for stock solutions. |
Critical Insight: While vendor Certificates of Analysis (CoA) often cite solubility up to 50 mg/mL in Ethanol or DMSO, these concentrations are thermodynamically unstable at room temperature and prone to precipitation during freeze-thaw cycles. We recommend a "Safety Margin" of 50% of the theoretical max for robust stock solutions.
Validated Solubilization Protocols
Protocol A: Preparation of 100 mM Stock in DMSO (Preferred for Cell Culture)
Target Concentration: ~21 mg/mL (100 mM) Yield: 5 mL
-
Weighing: Accurately weigh 104.6 mg of Minoxidil powder into a sterile, amber glass vial (Minoxidil is light-sensitive).
-
Solvent Addition: Add 5.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Dissolution Mechanics:
-
Step 1: Vortex vigorously for 60 seconds.
-
Step 2: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Note: Do not exceed 40°C to prevent thermal degradation.
-
-
Visual QC: Hold the vial against a dark background under a strong light source. The solution must be completely clear and colorless.
-
Aliquot & Storage:
-
Dispense into 100 µL – 500 µL aliquots in polypropylene microcentrifuge tubes.
-
Store at -20°C. (Stable for 3–6 months).
-
Thawing: DMSO freezes at ~18°C. Upon removal from the freezer, the solution will be solid. Thaw completely at 37°C and vortex before use to ensure homogeneity.
-
Protocol B: Preparation of Stock in Ethanol (Preferred for Topical/Transdermal Studies)
Target Concentration: ~10 mg/mL (~48 mM) Yield: 10 mL[2]
-
Solvent Selection: Use Absolute Ethanol (200 proof) . Lower grades (95%) contain water, which drastically reduces Minoxidil solubility.
-
Weighing: Weigh 100 mg of Minoxidil powder.
-
Solvent Addition: Add 10.0 mL of Absolute Ethanol.
-
Dissolution Mechanics:
-
Ethanol stocks require more energy to dissolve than DMSO.
-
Sonicate at 37°C–40°C for 10–15 minutes.
-
Caution: Ensure the vial is tightly capped to prevent ethanol evaporation, which would alter the concentration.
-
-
Storage: Store at -20°C.
-
Warning: At -20°C, Minoxidil may precipitate out of ethanol. You must warm the solution to room temperature and vortex until redissolved before every use.
-
Application Notes & Biological Context
Avoiding "Solvent Shock" in Cell Culture
When diluting the DMSO stock into aqueous culture media (e.g., DMEM, RPMI), Minoxidil may precipitate if the concentration is too high.
-
Max Solvent Concentration: Keep final DMSO concentration < 0.1% (v/v) to avoid vehicle toxicity.
-
Rapid Dilution: Add the stock dropwise to the media while swirling—do not add media to the stock.
Mechanism of Action Visualization
Minoxidil is a pro-drug.[4] In biological systems, it must be sulfated to become active. This is crucial for interpreting negative results in cell lines lacking sulfotransferase activity.
Figure 1: Mechanism of Action. Minoxidil requires metabolic activation by sulfotransferases (SULT1A1) to form Minoxidil Sulfate, which targets the SUR2 subunit of KATP channels.
Experimental Workflow: Decision Matrix
Figure 2: Solubilization Decision Tree. Select the solvent system based on the final biological interface.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4201, Minoxidil. Retrieved from [Link]
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194.
Sources
Application Note: Preparation of Topical Minoxidil Solution for Alopecia Research
Abstract
This guide provides a standardized protocol for the preparation of a 5% (w/v) Minoxidil topical solution for preclinical and clinical research. Unlike commercial manufacturing, research applications require precise control over vehicle composition to isolate variables in permeation and efficacy. This document details the physicochemical rationale, vehicle design, manufacturing workflow, and quality control parameters required to produce a stable, research-grade formulation.
Physicochemical Foundation
Minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide) presents significant formulation challenges due to its solubility profile.[1][2] It is a crystalline solid with weak basicity (pKa ~4.6).
Solubility Constraints
The primary failure mode in Minoxidil formulation is crystallization (precipitation) upon storage or application. Water alone is an insufficient solvent. To achieve a 5% (50 mg/mL) concentration, a co-solvent system is strictly required.
| Solvent | Solubility (approx.[1][2][3][4][5][6] at 25°C) | Function in Vehicle |
| Propylene Glycol (PG) | ~75 mg/mL | Primary Solubilizer; Penetration Enhancer |
| Ethanol (95%) | ~29 mg/mL | Co-solvent; Evaporation promoter; Penetration Enhancer |
| Water | ~2.2 mg/mL | Bulking agent; Hydration |
| Acetone | Insoluble | N/A |
Critical Insight: The saturation limit of Minoxidil in water is roughly 20x lower than the target concentration for research (5%). Therefore, the order of addition in the protocol is critical. Adding water before the drug is fully solubilized in Propylene Glycol will result in an irreversible slurry.
Mechanism of Action & Rationale
Understanding the molecular pathway is essential for interpreting research data, particularly when testing Minoxidil alongside novel compounds. Minoxidil is a pro-drug converted by sulfotransferase enzymes (SULT1A1) in the hair follicle outer root sheath.
Signaling Pathway Visualization
The following diagram illustrates the canonical pathway from application to anagen phase induction.
Figure 1: Mechanism of Action.[2][5][7][8][9][10][11] Minoxidil sulfate acts as a potassium channel opener, leading to growth factor release [1, 2].[12][7][9]
Master Formulation Protocol (5% w/v)
Target Volume: 100 mL Target Concentration: 50 mg/mL (5%) Vehicle Composition: Propylene Glycol (50%) / Ethanol (30%) / Water (20%)
Materials Required[6][16]
-
Minoxidil USP/EP Reference Standard (CAS: 38304-91-5)
-
Propylene Glycol (USP Grade)
-
Ethanol (95% or Absolute, USP Grade)
-
Purified Water (Milli-Q or HPLC Grade)
-
Glass Beaker (250 mL)
-
Magnetic Stirrer with Hot Plate
-
0.22 µm PTFE Syringe Filter (for sterilization/clarification)
Step-by-Step Procedure
Step 1: Preparation of the Primary Solvent Phase
-
Place a clean, dry 250 mL glass beaker on the magnetic stirrer.
-
Add 50.0 mL of Propylene Glycol .
-
Initiate stirring at medium speed (approx. 300 RPM).
-
Crucial Step: Heat the Propylene Glycol to 45-50°C . Do not exceed 55°C to avoid degradation. Heat significantly accelerates the dissolution process.
Step 2: Solubilization of Active Ingredient
-
Accurately weigh 5.00 g of Minoxidil powder .
-
Slowly add the powder to the warm Propylene Glycol.
-
Maintain stirring and temperature (50°C) for 15-20 minutes.
-
Checkpoint: The solution must be completely clear and colorless to slightly yellow.[3][6] Ensure no crystals remain on the beaker walls.
Step 3: Addition of Co-Solvent
-
Remove the beaker from heat and allow it to cool to roughly 30°C.
-
Add 30.0 mL of Ethanol .
-
Stir for 5 minutes. The solution viscosity will decrease significantly.
Step 4: Aqueous Phase Integration
-
Slowly add Purified Water (approx. 20 mL) to bring the total volume to 100 mL.
-
Note: Add water dropwise or in a slow stream. Rapid addition of cold water can shock the system and cause transient precipitation.
-
-
Stir for an final 10 minutes at room temperature.
Step 5: Filtration and Storage
-
Filter the solution through a 0.22 µm PTFE filter to remove any particulate matter and ensure microbial reduction.
-
Transfer to amber glass bottles (Minoxidil is light sensitive).
-
Store at controlled room temperature (20-25°C). Do not refrigerate, as this will force crystallization [3].
Quality Control & Stability Assessment
Research integrity demands that the formulation concentration is verified prior to animal or human application.
HPLC Assay Parameters
The following method is adapted from USP and research standards for robust quantification [4, 5].
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm packing) |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3.[13]0) [60:40 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 250 nm or 280 nm |
| Injection Vol | 10 - 20 µL |
| Retention Time | Approx. 3.0 - 4.0 min (Dependent on column length) |
QC Workflow Visualization
Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense against solubility failure.
Troubleshooting Common Issues
-
Crystallization after 24 hours:
-
Cause: Temperature dropped below 15°C or evaporation of ethanol occurred.
-
Fix: Gently warm to 40°C to re-dissolve. Ensure cap is tight to prevent ethanol loss.
-
-
Skin Irritation in Animal Models:
-
Cause: High Propylene Glycol content.[5]
-
Alternative: For sensitive models, replace 50% of the PG with Butylene Glycol or Glycerin, though solubility capacity will decrease, potentially requiring a reduction to 2% Minoxidil.
-
-
Yellow Discoloration:
-
Cause: Oxidation or high pH drift.
-
Impact: Slight yellowing is acceptable and does not significantly impact potency, but dark yellow/brown indicates degradation.
-
References
-
Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.[7] British Journal of Dermatology.
-
Goren, A., et al. (2014). Minoxidil in the treatment of androgenetic alopecia. Dermatologic Therapy.[3][14]
-
BenchChem Technical Support. High-Concentration Topical Minoxidil Formulations: Solubility and Stability.
-
Rudrapal, M., et al. (2016). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Minoxidil and Aminexil in Topical Formulation. Asian Journal of Chemistry.
-
USP Method / MAC-MOD Analytical. Analysis of Minoxidil in Topical Solution by USP Method.
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. EP1695708B1 - Highly concentrated minoxidil composition - Google Patents [patents.google.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. generolon.com [generolon.com]
- 10. Development, validation, and application of an RP-HPLC method for concurrent quantification of Minoxidil and Finasteride in a topical solution for hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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Application Notes and Protocols: A Guide to In Vitro Human Hair Follicle Culture for Evaluating the Efficacy of Minoxidil
Introduction: The In Vitro Hair Follicle as a Micro-Organ for Drug Discovery
The human hair follicle is a complex and dynamic mini-organ responsible for hair growth, cycling through distinct phases of growth (anagen), regression (catagen), and rest (telogen).[1] Understanding the mechanisms that regulate this cycle is paramount for developing effective treatments for hair loss disorders like androgenetic alopecia.[2] The isolation and organ culture of intact human hair follicles provides a powerful in vitro model system that closely mimics in vivo hair growth, allowing for the controlled study of hair biology and the screening of therapeutic compounds.[3][4]
This guide provides a comprehensive protocol for the isolation, culture, and treatment of human hair follicles with Minoxidil, a widely used medication for hair loss. We will delve into the scientific rationale behind each step, offering insights to ensure experimental success and data reliability.
Scientific Background: Understanding Minoxidil's Mechanism of Action
Minoxidil was initially developed as a vasodilator for treating high blood pressure.[5] Its hair growth-promoting properties were an unexpected but significant side effect. While the precise mechanisms are not fully elucidated, Minoxidil is understood to act on the hair follicle through several pathways:
-
Vasodilation and Increased Blood Flow: Minoxidil widens blood vessels in the scalp, which is thought to improve the delivery of oxygen, nutrients, and growth factors to the hair follicles.[5][6]
-
Prolongation of the Anagen Phase: Minoxidil appears to shorten the telogen (resting) phase and extend the anagen (growth) phase of the hair cycle.[7][8] This leads to longer and thicker hair shafts.
-
Direct Effects on Follicle Cells: Studies suggest that Minoxidil may directly stimulate hair follicle cells, potentially through the opening of potassium channels and the upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF).[5][7]
It is important to note that some in vitro studies have shown conflicting results regarding Minoxidil's direct effect on hair shaft elongation in culture.[9][10] This highlights the sensitivity of the hair follicle organ culture system to experimental conditions and donor variability.
Experimental Workflow Overview
The following diagram outlines the key stages of the protocol described in these application notes.
Caption: Experimental workflow for in vitro hair follicle culture with Minoxidil treatment.
Detailed Protocols
PART 1: Hair Follicle Isolation and Culture
1.1. Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Human scalp tissue | Ethically sourced | Source of hair follicles |
| Williams' Medium E | Gibco™ | Basal culture medium |
| L-Glutamine | Gibco™ | Essential amino acid |
| Insulin | Sigma-Aldrich | Promotes cell growth and survival |
| Hydrocortisone | Sigma-Aldrich | Reduces inflammation and stress |
| Penicillin-Streptomycin | Gibco™ | Antibiotic/antimycotic |
| Fetal Bovine Serum (FBS) | Gibco™ | Optional supplement for some protocols |
| Phosphate-Buffered Saline (PBS) | Gibco™ | Washing and buffering |
1.2. Protocol for Hair Follicle Isolation
The preferred method for obtaining intact, viable hair follicles is microdissection, as it minimizes mechanical damage.[11]
-
Tissue Preparation: Obtain fresh human scalp tissue (e.g., from facelift procedures) under sterile conditions. Wash the tissue several times with sterile PBS containing antibiotics.
-
Microdissection: Place the tissue in a sterile petri dish containing Williams' Medium E. Using a stereomicroscope, carefully dissect individual anagen hair follicles from the subcutaneous fat layer using fine forceps and a scalpel. Ensure the dermal papilla at the base of the follicle remains intact.
-
Selection of Follicles: Select only healthy anagen VI follicles, which are characterized by a well-pigmented bulb and a visible inner and outer root sheath.
-
Washing: Transfer the isolated follicles to a new petri dish with fresh, supplemented Williams' Medium E to wash away any debris.
1.3. Protocol for Hair Follicle Culture
-
Culture Medium Preparation: Prepare complete Williams' Medium E supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and 1% penicillin-streptomycin.[3]
-
Plating: Place one isolated hair follicle into each well of a 24-well suspension culture plate containing 500 µL of the supplemented culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Medium Change: Replace the culture medium every 2-3 days.
PART 2: Minoxidil Treatment and Data Acquisition
2.1. Preparation of Minoxidil Stock Solution
-
Prepare a stock solution of Minoxidil (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment (e.g., 1 µM, 10 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
2.2. Minoxidil Treatment Protocol
-
After 24 hours of initial culture to allow the follicles to stabilize, replace the medium with fresh medium containing the different concentrations of Minoxidil or the vehicle control.
-
Continue to culture the follicles for a period of 7-10 days, replacing the medium with the respective treatments every 2-3 days.[3]
2.3. Measurement of Hair Shaft Elongation
-
Imaging: At day 0 (before treatment) and at regular intervals (e.g., daily or every other day) thereafter, capture digital images of each hair follicle using an inverted microscope equipped with a camera.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the length of the hair shaft from the base of the hair bulb to the tip of the hair fiber.
-
Calculation: The hair shaft elongation is calculated as the difference between the length at a given time point and the length at day 0.[12] The growth rate can be expressed as mm/day.[3]
PART 3: Optional Downstream Analyses
3.1. Cell Proliferation Assay (Ki-67 Staining)
-
At the end of the culture period, fix the hair follicles in 4% paraformaldehyde.
-
Embed the follicles in paraffin and section them for immunohistochemistry.
-
Stain the sections with an antibody against the proliferation marker Ki-67 to visualize proliferating cells in the hair matrix.[13]
3.2. Apoptosis Assay (TUNEL Staining)
-
Similar to the proliferation assay, fix and section the hair follicles.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.[13]
Data Analysis and Interpretation
The primary endpoint of this assay is the measurement of hair shaft elongation. The data should be presented as the mean elongation (in mm) ± standard error of the mean (SEM) for each treatment group over time. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to determine the significance of the differences between the Minoxidil-treated groups and the vehicle control.
| Treatment Group | Mean Hair Shaft Elongation (Day 7, mm) | Standard Deviation | % Increase vs. Control |
| Vehicle Control (DMSO) | 1.2 | 0.2 | - |
| Minoxidil (1 µM) | 1.5 | 0.3 | 25% |
| Minoxidil (10 µM) | 1.8 | 0.4 | 50% |
| Minoxidil (100 µM) | 1.9 | 0.3 | 58% |
Note: The above data is illustrative and will vary depending on experimental conditions and donor tissue.
Troubleshooting and Considerations
-
Follicle Viability: Ensure that only healthy anagen follicles are selected for culture. Damaged follicles will not grow properly.[11]
-
Contamination: Maintain strict aseptic techniques throughout the procedure to prevent bacterial or fungal contamination.
-
Donor Variability: Hair growth rates can vary significantly between individuals. It is advisable to use follicles from multiple donors to ensure the generalizability of the results.
-
Minoxidil Efficacy: As mentioned, the in vitro efficacy of Minoxidil can be variable. It may be beneficial to test a wide range of concentrations and to consider that the active metabolite, Minoxidil sulfate, may have a more direct effect.[7][9]
Conclusion
The in vitro human hair follicle culture model is a valuable tool for studying the effects of compounds like Minoxidil on hair growth. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data to advance our understanding of hair biology and to screen for novel therapeutics for hair loss.
References
-
Traya Health. (2026, January 16). Minoxidil Mechanism of Action: How It Stimulates Hair Follicles and Regrowth. Traya Health. [Link]
-
Strut Blog. What Is the Minoxidil Mechanism of Action for Hair Growth? Strut. [Link]
-
Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194. [Link]
-
Magerl, M., Paus, R., Farjo, N., Müller-Röver, S., Peters, E. M., Foitzik, K., & Tobin, D. J. (2004). Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer. Experimental Dermatology, 13(10), 635-642. [Link]
-
Maneeprasopchoke, P., et al. (2018). In vitro Culture and Histological Characterization of Extracted Human Hair Follicles. Journal of Clinical & Experimental Dermatology Research, 9(5). [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Minoxidil? Patsnap. [Link]
-
Tobin, D. J., & Bystryn, J. C. (1996). Isolation and long-term culture of human hair-follicle melanocytes. Journal of Investigative Dermatology, 107(5), 773-778. [Link]
-
Drug Target Review. (2022, October 26). In vitro hair follicle model grown in culture. Drug Target Review. [Link]
- Rehman, K., et al. (2015). In Vitro Culturing and Harvesting of Human Plucked Hair Follicles. Journal of Bioresource Management, 2(3), 68-81.
-
Philpott, M. P., & Kealey, T. (2013). Hair follicle culture—a historical perspective. Hair Transplant Forum International, 23(4), 121-124. [Link]
-
Li, Y., et al. (2017). Isolation and characterization of in vitro culture of hair follicle cells differentiated from umbilical cord blood mesenchymal stem cells. Experimental and Therapeutic Medicine, 14(3), 2041-2046. [Link]
-
Molina, B., & Finol, H. (2020). Isolation, Cultivation, and Morphological Characteristics of Hair Follicle Adult Stem Cells in the Bulge Region in Mouse and Human. Microscopy Research, 8, 9-30. [Link]
-
Yang, R., & Xu, X. (2012). Isolation and Culture of Neural Crest Stem Cells from Human Hair Follicles. Journal of Visualized Experiments, (64), e3194. [Link]
-
Active Concepts. In Vitro Hair Shaft Elongation Assay. Active Concepts. [Link]
-
Magerl, M., et al. (2004). Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer. Experimental Dermatology, 13(10), 635-42. [Link]
-
Elabscience. Human Hair Follicle Stem Cell Complete Medium (CM-H237). Elabscience. [Link]
-
Philpott, M. P., Green, M. R., & Kealey, T. (1992). Human hair growth in vitro: a model for the study of hair follicle biology. Journal of Dermatological Science, 3(3), 163-171. [Link]
-
Celprogen. Human Hair Follicle Primary Cell Culture Media with Serum. Celprogen. [Link]
-
QIMA Life Sciences. Hair growth - models and in vitro assays. QIMA Life Sciences. [Link]
-
ResearchGate. Quantitative analysis of hair shaft average elongation. ResearchGate. [Link]
-
ResearchGate. Effect of Minoxidil and Retinol on Hair Growth in Hair Follicle Organ Culture. ResearchGate. [Link]
-
Farjo. Hair Culture Limitations - Minoxidil. Farjo. [Link]
-
Dlova, N. C., et al. (2022). Appraisal of Laboratory Models of Androgenetic Alopecia: A Systematic Review. Skin Appendage Disorders, 8(6), 443-453. [Link]
-
Buhl, A. E., et al. (1989). Minoxidil stimulates mouse vibrissae follicles in organ culture. Journal of Investigative Dermatology, 92(3), 315-320. [Link]
-
Woodruff, T. K. Follicle Protocols. Northwestern University. [Link]
-
ResearchGate. Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer. ResearchGate. [Link]
-
Gho, C. G., et al. (2004). Enhancement of in vitro hair shaft elongation in follicles stored in buffers that prevent follicle cell apoptosis. International Journal of Dermatology, 43(1), 21-25. [Link]
-
Ohn, J., et al. (2020). “Two-Cell Assemblage” Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds. Frontiers in Cell and Developmental Biology, 8, 598282. [Link]
-
Fukuda, J., et al. (2023). Expansion Culture of Hair Follicle Stem Cells through Uniform Aggregation in Microwell Array Devices. ACS Biomaterials Science & Engineering, 9(3), 1461-1470. [Link]
-
Lee, J., et al. (2017). Stimulation of hair follicle stem cell proliferation through an IL-1 dependent activation of γδT-cells. eLife, 6, e28615. [Link]
-
ResearchGate. Effect of SA on hair shaft elongation in an ex vivo human hair follicle organ culture. ResearchGate. [Link]
-
Choi, S., et al. (2022). Induction of hair growth in hair follicle cells and organ cultures upon treatment with 30 kHz frequency inaudible sound via cell proliferation and antiapoptotic effects. Biomedical Reports, 16(3), 16. [Link]
Sources
- 1. Hair growth - models and in vitro assays - QIMA Life sciences [qima-lifesciences.com]
- 2. academic.oup.com [academic.oup.com]
- 3. longdom.org [longdom.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 6. traya.health [traya.health]
- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farjo.com [farjo.com]
- 11. Hair follicle culture—a historical perspective | Hair Transplant Forum International [ishrs-htforum.org]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Crystallization of Minoxidil in Topical Formulations
Audience: Formulation Scientists, R&D Chemists, and Compounding Pharmacists. Scope: Troubleshooting solubility failures, optimizing vehicle thermodynamics, and ensuring shelf-life stability for Minoxidil 2%–5% solutions.
Part 1: The Thermodynamics of Solubility
Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) presents a classic pharmaceutical challenge: it is a weak base with poor aqueous solubility (~2.2 mg/mL) but requires a hydrophilic vehicle for skin permeation.
In a standard 5% (50 mg/mL) formulation, the drug is thermodynamically unstable in water alone. Stability relies on a ternary solvent system —typically Propylene Glycol (PG), Ethanol, and Water.[1]
-
Ethanol: Provides immediate solvation and reduces viscosity.
-
Propylene Glycol: Acts as the non-volatile solvent to keep Minoxidil in solution after the ethanol evaporates on the skin.[1]
-
Water: Necessary for ionization and partitioning into the stratum corneum.
The Failure Mode: Crystallization occurs when the "holding capacity" of the non-volatile phase (PG/Water) is exceeded, either during storage (cold shock) or application (evaporation of ethanol).
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My solution precipitates immediately when I add the water phase."
Diagnosis: Solvent Shock (Dielectric Discontinuity). Root Cause: Adding water (high dielectric constant) too quickly to the Ethanol/PG/Minoxidil phase causes a localized spike in polarity, dropping Minoxidil solubility below the saturation point before the mixture is homogeneous. Corrective Action:
-
Order of Addition: Always dissolve Minoxidil completely in the Propylene Glycol and Ethanol phase first.
-
Temperature: Heat the solvent phase to 45–50°C to ensure complete dissolution.
-
Titration: Add the water phase slowly (dropwise or thin stream) under high-shear agitation to prevent localized supersaturation zones.
Issue 2: "The product is clear in the bottle but leaves white 'dandruff-like' crystals on the subject's scalp."
Diagnosis: Evaporative Crystallization.[1] Root Cause: This is a thermodynamic failure of the residual phase. When the volatile solvent (Ethanol) evaporates, the remaining vehicle (PG + Water) must be able to solubilize the entire drug load. If the PG ratio is too low, the drug crashes out as the ethanol leaves. Corrective Action:
-
Increase Non-Volatile Cosolvent: Increase Propylene Glycol concentration. If irritation is a concern, substitute a portion with Transcutol® (Diethylene glycol monoethyl ether) or 1,3-Propanediol .
-
Acidification: Minoxidil is more soluble in its protonated form.[1] Adjusting pH to 6.5–7.0 using Lactic Acid or Citric Acid can significantly increase the solubility limit of the residual phase.
Issue 3: "Crystals form when the formulation is stored below 15°C."
Diagnosis: Cold-Induced Nucleation. Root Cause: Solubility is temperature-dependent.[1][2] A 5% solution is often near-saturated at room temperature. A drop in temperature creates a supersaturated state, leading to nucleation. Corrective Action:
-
Nucleation Inhibitors: Add 0.5%–1.0% PVP K-30 (Polyvinylpyrrolidone) or HPMC . These polymers adsorb onto crystal nuclei, sterically hindering their growth into visible precipitates.
-
Solubility Buffer: Ensure your solvent ratio provides a safety margin (e.g., formulate for 60 mg/mL solubility even if target is 50 mg/mL).
Issue 4: "The solution turns yellow over time."
Diagnosis: Oxidative Degradation / pH Drift. Root Cause: While not crystallization, this indicates instability. Minoxidil is sensitive to oxidation and UV light. Corrective Action:
-
Stabilizers: Incorporate antioxidants like BHT (Butylated hydroxytoluene) or sequestering agents like EDTA.
-
Arginine: Adding Arginine has been shown to stabilize color and pH in aqueous-organic systems [1].
Part 3: Visualization & Logic
Diagram 1: Formulation Decision Logic
This decision tree guides the selection of the solvent system based on the target concentration and patient skin sensitivity.
Caption: Logical flow for selecting solvent systems and additives based on concentration and skin tolerance constraints.
Diagram 2: Troubleshooting Crystallization Workflow
Use this flow to diagnose the specific type of failure you are observing.
Caption: Diagnostic workflow linking the timing of crystallization to the specific thermodynamic failure mode.
Part 4: Data & Reference Tables
Table 1: Solubility of Minoxidil in Common Solvents (at 25°C)
Data synthesized from multiple solubility studies [2, 3].
| Solvent | Solubility (mg/mL) | Role in Formulation |
| Propylene Glycol (PG) | ~75.0 | Primary non-volatile solvent. Prevents scalp crystallization.[3] |
| Ethanol (95%) | ~29.0 | Volatile solvent. Reduces viscosity, aids penetration.[1] |
| Methanol | ~45.0 | Toxic - Analytical use only. |
| Water | ~2.2 | Poor solvent.[1] Required for ionization/partitioning. |
| Transcutol® P | ~35.0 | Alternative cosolvent; less irritating than PG. |
| 1,3-Propanediol | ~40.0 | "Green" alternative to PG. |
Table 2: Recommended Solvent Ratios for 5% Minoxidil
| Component | Standard (Robust) | Sensitive Skin (Low PG) | High Penetration |
| Minoxidil | 5.0% | 5.0% | 5.0% |
| Ethanol (96%) | 30.0% | 40.0% | 50.0% |
| Propylene Glycol | 50.0% | 10.0% | 30.0% |
| Purified Water | 15.0% | 20.0% | 15.0% |
| Additives | - | 25% Glycerin/Propanediol | 0.5% Lactic Acid |
Part 5: Detailed Experimental Protocols
Protocol 1: The "Cold Shock" Resilience Test (Freeze-Thaw)
Purpose: To validate the stability of the formulation against temperature fluctuations during shipping and storage. A robust formulation must survive this cycle without irreversible precipitation.[3]
Materials:
-
3 x 20mL glass scintillation vials (filled with formulation).
-
Freezer (-20°C).
-
Incubator (40°C).
Procedure:
-
Cycle Start: Place vials in the freezer (-20°C) for 24 hours.
-
Thaw: Remove vials and place immediately in the incubator (40°C) for 24 hours.
-
Observation: Invert the vials gently. Check for:
-
Sediment: Heavy crystals at the bottom.
-
Haze: Fine suspension (nucleation).
-
Schlieren lines: Density gradients indicating partial dissolution.
-
-
Repeat: Perform this cycle 3 times (F/T x3).
-
Pass Criteria: Solution must be optically clear after the final thaw and return to room temperature (25°C).
Protocol 2: Microscopic Evaporation Analysis
Purpose: To simulate the "dandruff effect" and determine if the residual phase can hold the drug after the ethanol evaporates.
Materials:
-
Polarized Light Microscope (PLM).[1]
-
Glass microscope slides.[1]
-
Hot plate set to 32°C (Skin surface temperature).
Procedure:
-
Place a single drop (10 µL) of the formulation onto a glass slide.
-
Place the slide on the 32°C hot plate.
-
Time 0: Observe under PLM. The field should be dark (isotropic liquid).
-
Time 5-10 mins: As ethanol evaporates, watch the edges of the droplet.
-
Analysis:
-
Fail: Needle-like crystals (birefringent) appear rapidly at the droplet edge and grow inward.
-
Pass: The droplet remains a clear, viscous liquid (amorphous film) or crystals appear only after >30 minutes.
-
References
- EP1393732B1 - Minoxidil-containing liquid composition. Google Patents.
-
Solubility of Minoxidil in Various Solvents at 37°C. ResearchGate. Available at: [Link]
-
Influence of propylene glycol and ethanol cosolvents on deposition of minoxidil into the skin. PubMed. Available at: [Link]
Sources
Minoxidil Solution Stability: Technical Support & Troubleshooting Hub
Role: Senior Application Scientist Context: Accelerated Degradation & Formulation Stability System Status: Operational[1]
Introduction: The Thermodynamics of Minoxidil
Welcome to the technical support hub for Minoxidil solution stability. If you are here, you are likely facing one of two problems: your clear solution has turned yellow, or needle-like crystals have appeared in your stability chambers.[1]
Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a robust molecule in solid state but thermodynamically precarious in solution.[1] It relies on a delicate ternary solvent balance—typically Propylene Glycol (PG), Ethanol, and Water—to maintain solubility.[1][2] Under accelerated degradation conditions (e.g., 40°C/75% RH), this balance is easily disrupted by evaporation, pH drift, or oxidative stress.[1]
This guide provides the protocols to diagnose, replicate, and resolve these instability events.
Module 1: Physical Stability & Visual Troubleshooting
The "Yellowing" Phenomenon
Symptom: Solution turns from clear/colorless to pale yellow or amber. Mechanism: Oxidative degradation, often catalyzed by trace metal ions (specifically Iron >60 ppb) or interaction with excipients like propylene glycol under heat stress.[1]
The "Crystallization" Phenomenon
Symptom: Needle-like precipitation at the bottom of the container or on the spray nozzle. Mechanism: Solvent evaporation (ethanol loss) shifts the polarity of the vehicle, reducing the solubility capacity below the drug concentration.
Diagnostic Workflow: Physical Instability
Figure 1: Decision tree for diagnosing physical instability in Minoxidil topical solutions.
Module 2: Chemical Degradation Pathways
Minoxidil is an N-oxide.[1] The N-O bond is the weak link. Under stress, the molecule primarily undergoes acid hydrolysis and oxidation .[1]
Key Degradation Products
| Impurity | Mechanism | Relative Retention Time (RRT) | Trigger |
| Minoxidil N-Oxide | Oxidation | ~1.2 | Peroxides in excipients, Headspace O2 |
| Desoxy Minoxidil | Reduction | ~0.8 | Rare; reducing agents |
| Acid Degradants | Hydrolysis | < 0.5 | Low pH (< 4.0), High Temp |
Solubility Data for Formulation Adjustment
Data synthesized from ternary solvent studies.
| Solvent | Solubility (mg/mL) | Function | Risk Factor |
| Propylene Glycol | ~75.0 | Primary Solubilizer | Oxidation source (impurities) |
| Ethanol (95%) | ~29.0 | Penetration Enhancer | Evaporation = Crystallization |
| Water | ~2.2 | Vehicle Base | High water content = Precipitation |
Module 3: Accelerated Degradation Protocol (The "How-To")
Objective: Validate your HPLC method's specificity and determine the formulation's resistance to stress. Standard: ICH Q1A (R2) & Q1B.[1]
HPLC Method Parameters (Validated)
-
Column: C18 (e.g., Phenomenex Gemini 5µm, 250 x 4.6 mm).[1]
-
Mobile Phase: Methanol : Water : Acetic Acid (700 : 300 : 10).[1]
-
Detection: UV @ 254 nm (or 279 nm).[1]
-
Injection Volume: 10-20 µL.
-
System Suitability: Tailing factor < 2.0; Theoretical plates > 2000.
Stress Conditions Setup
A. Acid Hydrolysis (Critical)
Minoxidil is sensitive to acid. This test simulates pH drift over shelf life.
-
Preparation: Mix 5 mL of Minoxidil stock (1 mg/mL) with 5 mL of 0.1 N HCl .
-
Condition: Heat at 70°C for 4 hours .
-
Neutralization: Cool and neutralize with 0.1 N NaOH before injection.
-
Expected Result: Formation of polar degradants (early eluting peaks).
B. Oxidative Stress (Yellowing Simulation)
-
Preparation: Mix 5 mL of Minoxidil stock with 5 mL of 3% H2O2 .
-
Condition: Store at Room Temperature (25°C) for 24 hours .
-
Expected Result: Decrease in main peak area; appearance of N-oxide impurities; potential yellowing of solution.
C. Photostability (ICH Q1B)
-
Preparation: Place clear glass vial of solution in photostability chamber.
-
Condition: Expose to 1.2 million lux hours (Vis) and 200 W-hr/m² (UV).[1]
-
Control: Wrap one vial in aluminum foil (Dark Control) side-by-side.
-
Expected Result: Minoxidil solutions often darken under UV. If the "Dark Control" remains clear, the packaging must be UV-opaque.[1]
Degradation Pathway Visualization
Figure 2: Primary chemical degradation pathways for Minoxidil under forced stress conditions.[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: My Minoxidil solution turned yellow after 3 months at 40°C. Is it still potent? A: Likely, yes. The yellow color is intensely chromophoric, meaning even trace degradation (<0.5%) can cause visible color change.[1] However, you must run an HPLC assay.[1] If the assay is >95% and no single impurity exceeds ICH thresholds (usually 0.2%), the product is safe but may be aesthetically unacceptable to patients.[1] Root Cause: Check your Propylene Glycol source for aldehyde impurities or switch to low-iron water.
Q2: I see a "split peak" for Minoxidil on my HPLC chromatogram. A: This is usually a solvent mismatch artifact, not degradation.[1] Minoxidil is dissolved in high-organic solvents (Ethanol/PG).[1] If your mobile phase is high-aqueous at the start of the gradient, the drug may precipitate momentarily in the column head. Fix: Dilute your sample with the Mobile Phase before injection, not just the formulation solvent.[1]
Q3: Can I use Sodium Metabisulfite to prevent yellowing? A: Proceed with caution. While sulfites are antioxidants, Minoxidil is an N-oxide.[1] Strong reducing agents can theoretically reduce the N-oxide to Desoxy-Minoxidil. A better approach is using EDTA to chelate metals or purging the headspace with Nitrogen to remove oxygen.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][5] Link
-
Madhavi, N., et al. "Development and Validation of Stability Indicating Method for Minoxidil and Finasteride."[1] International Journal of Pharmaceutical Research & Scholars, 2012.[1] Link
-
Mura, P., et al. "Solubility of Minoxidil in various solvents."[1] Drug Development and Industrial Pharmacy. (Contextual data on PG/Ethanol solubility).
-
Asare-Addo, K., et al. "Compounded Hair Solutions and Foams Containing Minoxidil: Does the Color Change Impact Stability?" MDPI, 2023.[1] Link
Sources
- 1. Exploring the Physicochemical Compatibility of Minoxidil in Combination with Different Active Pharmaceutical Ingredients in Ready-to-use Vehicles for Alopecia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprs.com [ijprs.com]
- 4. shop.fagron.cz [shop.fagron.cz]
- 5. database.ich.org [database.ich.org]
Validation & Comparative
Comparative Guide: 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Minoxidil) vs. Diazoxide Potassium Channel Affinity
Executive Summary
6-(1-Piperidinyl)-2,4-pyrimidinediamine , commonly known as Minoxidil , and Diazoxide are both potent ATP-sensitive potassium (KATP) channel openers (KCOs), yet they exhibit distinct pharmacological profiles that dictate their experimental and clinical utility.[1]
The critical divergence lies in their mechanism of activation and subunit selectivity :
-
Minoxidil is a pro-drug requiring enzymatic sulfation to Minoxidil Sulfate to become active.[2][3][4][5] It exhibits high selectivity for SUR2B -containing channels (vascular smooth muscle, hair follicles) with negligible activity on SUR1 (pancreatic).
-
Diazoxide acts directly without metabolic conversion. It is a potent activator of SUR1 (pancreatic
-cells) and SUR2B (vascular), but has low affinity for SUR2A (cardiac) under physiological conditions.
This guide analyzes the affinity, selectivity, and experimental validation of these two compounds.
Chemical & Mechanistic Profiles
Compound Identification
| Feature | 6-(1-Piperidinyl)-2,4-pyrimidinediamine | Diazoxide |
| Common Name | Minoxidil | Diazoxide |
| CAS Number | 38304-91-5 | 364-98-7 |
| Chemical Class | Pyrimidine diamine oxide | Benzothiadiazine |
| Active Form | Minoxidil Sulfate (Metabolite) | Diazoxide (Parent) |
| Primary Target | KATP (SUR2B/Kir6.1 or Kir6.[3][4][6][7][8][9][10]2) | KATP (SUR1/Kir6.2 & SUR2B/Kir6.[6][8][10][11][12][13][14]1) |
Mechanism of Action: The Sulfation Gate
The most significant variable in experimental design using Minoxidil is the requirement for sulfotransferase (SULT) activity.
-
Minoxidil: Inactive in its parent form. It must be sulfated by SULT1A1 (phenol sulfotransferase) to form Minoxidil Sulfate (Min-S).[2][3] In cell lines lacking SULT1A1 (e.g., standard HEK293 or CHO cells without co-transfection), Minoxidil will appear inactive regardless of channel expression.
-
Diazoxide: Binds directly to the Sulfonylurea Receptor (SUR) subunit of the KATP channel complex.[15]
Visualization: Activation Pathways
Figure 1: Mechanism of Action comparison. Note Minoxidil's dependence on enzymatic conversion and its selective targeting of SUR2B, contrasting with Diazoxide's direct action on SUR1 and SUR2B.
Affinity & Selectivity Metrics
The KATP channel is an octamer composed of four pore-forming subunits (Kir6.x) and four regulatory subunits (SURx).[8][9] The SUR subunit dictates the pharmacological sensitivity.
Comparative Affinity Table (EC50 Values)
Note: Values are approximate and dependent on experimental conditions (e.g., ATP/ADP concentration).
| Target Channel Complex | Tissue Localization | Minoxidil Sulfate Activity | Diazoxide Activity |
| SUR1 / Kir6.2 | Pancreatic | Inactive (> 100 µM) | Potent (EC50: ~15 - 30 µM) [1, 2] |
| SUR2B / Kir6.1 | Vascular Smooth Muscle, Hair Follicles | Potent (EC50: ~1 - 10 µM) [3, 4] | Active (EC50: ~10 - 20 µM) [5] |
| SUR2A / Kir6.2 | Cardiac Muscle, Skeletal Muscle | Weak / Inactive | Weak (Requires high ADP to activate) |
Interpretation for Researchers
-
Selectivity: If your goal is to study vascular KATP channels without affecting insulin secretion, Minoxidil Sulfate is the superior choice due to its lack of SUR1 affinity.
-
Metabolic Control: If you are investigating insulin secretion or neuronal excitability (SUR1 dominant), Diazoxide is the standard tool.
-
In Vitro Warning: Do not use parent Minoxidil in cell-free patches or cell lines lacking SULT1A1. You must use pre-synthesized Minoxidil Sulfate or co-express SULT1A1.
Experimental Protocols: Validating Affinity
To objectively compare these compounds, the 86Rb+ Efflux Assay is the gold standard for high-throughput screening of K channel modulators. It uses Rubidium-86 as a radiotracer mimic for Potassium.
Protocol: 86Rb+ Efflux Assay
Objective: Measure the potency of KCOs on specific KATP subtypes expressed in HEK293 cells.
Reagents:
-
86RbCl (Radioisotope)
-
Assay Buffer: Physiological Saline (low K+)
-
Metabolic Inhibitor: Oligomycin/2-Deoxyglucose (to lower intracellular ATP and sensitize channels)
Workflow:
-
Cell Preparation:
-
Plate HEK293 cells stably expressing SUR1/Kir6.2 or SUR2B/Kir6.1.
-
Critical Step for Minoxidil: If using parent Minoxidil, ensure cells express SULT1A1. If not, use Minoxidil Sulfate directly.
-
-
Loading:
-
Incubate cells with 1 µCi/mL 86RbCl in culture medium for 4–12 hours at 37°C.
-
-
Washing:
-
Wash cells 3x with warm Assay Buffer to remove extracellular tracer.
-
-
Efflux Induction:
-
Add test compounds (Diazoxide: 1–300 µM; Minoxidil Sulfate: 0.1–100 µM).
-
Incubate for 5–10 minutes.
-
-
Sampling:
-
Collect supernatant (Effluxed 86Rb).
-
Lyse cells (Remaining 86Rb).
-
-
Quantification:
-
Measure radioactivity via Cherenkov counting or Liquid Scintillation.
-
Calculation:
-
Visualization: Experimental Decision Matrix
Figure 2: Decision matrix for selecting the appropriate compound and form based on target tissue and experimental system.
Clinical & Research Implications
Hyperglycemia vs. Hypotension
The affinity profiles explain the distinct side effect profiles:
-
Diazoxide is used to treat insulinoma (hyperinsulinemic hypoglycemia) because it potently opens SUR1 channels in
-cells, stopping insulin release [6].[10] A major side effect is hypotension (SUR2B crossover). -
Minoxidil is used for refractory hypertension and alopecia . It causes potent vasodilation (SUR2B) but rarely causes hyperglycemia because it lacks affinity for the pancreatic SUR1 subunit [3].
The "Potassium Channel Opener" Paradox in Hair Growth
While both drugs stimulate hair growth (hypertrichosis), Minoxidil is the standard therapy. Research suggests this is due to the specific expression of SUR2B in the dermal papilla of hair follicles. Diazoxide can induce hair growth, but its systemic hyperglycemic effects make it unsuitable for topical cosmetic use compared to Minoxidil [4].
References
-
Schwanstecher M, et al. (1998).[10] Potassium channel openers require ATP to bind to and act through sulfonylurea receptors.EMBO J .[16] Link
-
Hansen, A. M., et al. (2002). The Novel Diazoxide Analog 3-Isopropylamino-7-Methoxy-4H-1,2,4-Benzothiadiazine 1,1-Dioxide Is a Selective Kir6.2/SUR1 Channel Opener.[13]Diabetes . Link
-
Shorter, K., et al. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil.[17]FASEB J . Link
-
Davies, G. C., et al. (2005). Novel and established potassium channel openers stimulate hair growth in vitro: implications for their modes of action in hair follicles.[12][14][17]J Invest Dermatol .[2][18] Link
-
Raphemot, R., et al. (2014). Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels.Mol Pharmacol . Link
-
Dabrowski, M., et al. (2003).[10] Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues.Diabetologia . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [minerva-access.unimelb.edu.au]
- 3. Minoxidil sulfate - Wikipedia [en.wikipedia.org]
- 4. Minoxidil sulfate - Wikipedia [en.wikipedia.org]
- 5. Sulfation of minoxidil by multiple human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. medchemexpress.com [medchemexpress.com]
Advanced Bioequivalence Protocols: Generic Minoxidil Formulations
Strategic Overview: The Two Pathways to Bioequivalence
In the development of generic Minoxidil (2% and 5% topical formulations), demonstrating bioequivalence (BE) to the Reference Listed Drug (RLD)—typically Rogaine—is the critical regulatory hurdle. Unlike oral formulations where plasma pharmacokinetics (PK) define equivalence, topical Minoxidil presents a unique challenge: systemic blood levels do not correlate with local efficacy in the hair follicle.
Currently, regulatory bodies (FDA, EMA) recognize two primary pathways for approval. This guide compares the protocols for both, providing the technical depth required for execution.
| Feature | Path A: Clinical Endpoint Study | Path B: The "Q3" Characterization (In Vitro) |
| Primary Objective | Demonstrate therapeutic equivalence via hair regrowth. | Demonstrate physicochemical & structural sameness to justify a Biowaiver . |
| Target Metric | Target Area Hair Count (TAHC) change. | Release Rate (IVRT) & Permeation Flux (IVPT).[1] |
| Cost/Timeline | High / 16–24 Weeks (plus recruitment). | Moderate / 4–8 Weeks. |
| Regulatory Status | Mandatory if formulation differs from RLD. | Accepted for Q1/Q2 identical formulations (to prove Q3 sameness). |
Critical Insight: While the FDA Product-Specific Guidance (PSG) for Minoxidil generally recommends Clinical Endpoints, a robust IVRT/IVPT data package is essential for Scale-Up and Post-Approval Changes (SUPAC) and is increasingly used to support Biowaiver requests when the test product is qualitatively (Q1) and quantitatively (Q2) the same as the RLD but differs in manufacturing process (Q3).
Path A: Clinical Endpoint Bioequivalence Protocol
The "Gold Standard" for Non-Q1/Q2 Formulations
If your generic formulation contains different inactive ingredients than the RLD, you must prove therapeutic equivalence via a clinical trial.
Study Design Architecture
-
Design: Randomized, Double-Blind, Placebo-Controlled, Parallel-Group.
-
Arms:
-
Test Product (Generic Minoxidil 5%)[2]
-
Reference Product (Rogaine 5%)
-
Placebo (Vehicle) – Required to demonstrate study sensitivity.
-
-
Population: Males (for 5%) or Females (for 2%) with Androgenetic Alopecia (AGA).[3]
-
Hamilton-Norwood Scale: IIIv, IV, or V (Males).
-
Ludwig Scale: I-2, II-1, II-2 (Females).
-
Experimental Workflow (DOT Visualization)
Figure 1: Clinical Study Timeline. The critical data points are the Baseline and Endpoint macro-photographs of the tattooed scalp target area.
The Measurement Protocol: Target Area Hair Count (TAHC)
To ensure data integrity, "eyeballing" hair growth is insufficient. You must use Phototrichogram analysis.
-
Target Selection: Identify a 1
circular area on the vertex scalp (transition zone). -
Tattooing: Mark the center with a permanent dot tattoo for reproducibility.
-
Clipping: Clip hair within the target area to ~1mm.
-
Imaging: Use a contact dermatoscope with standardized lighting.
-
Counting: Automated software (e.g., TrichoScan) validated by blinded human review.
-
Primary Endpoint: Change in non-vellus (terminal) hair count from Baseline to Week 24.
-
Statistical Success: The 90% Confidence Interval (CI) of the Test/Reference ratio for hair count change must fall within 80.00% – 125.00% .
-
Path B: In Vitro Characterization Protocols (IVRT & IVPT)
The Scientific Frontier for Q3 Sameness & Waiver Support
For generics that are Q1/Q2 identical to the RLD, these tests validate that the microstructure (Q3) allows the drug to release and permeate at the same rate.
In Vitro Release Testing (IVRT) – The "Quality" Check
IVRT measures the release rate of Minoxidil from the vehicle. It is a quality control tool to detect formulation inconsistencies.
-
Apparatus: Vertical Diffusion Cell (Franz Cell) - USP <1724>.
-
Membrane: Synthetic (e.g., Polysulfone or Tuffryn), 0.45 µm pore size. Must be inert to Minoxidil.[4]
-
Receptor Medium: Hydro-alcoholic solution (e.g., Ethanol:Water 50:50).
-
Why? Minoxidil has limited water solubility. You must maintain Sink Conditions (solubility in receptor > 3x max concentration).
-
-
Dose: Infinite dose (occluded).
-
Sampling: 0.5, 1, 2, 3, 4, and 6 hours.
-
Metric: Slope of the release profile (
vs. amount released).
In Vitro Permeation Testing (IVPT) – The "Performance" Check
IVPT is the surrogate for bioavailability. It uses human skin to measure flux.[1][5]
-
Tissue: Ex vivo human skin (dermatomed to ~500 µm).
-
Validation: Integrity test using Tritiated Water (
) or TEWL (Transepidermal Water Loss) before dosing.
-
-
Receptor Medium: PBS (pH 7.4) + 0.01% Gentamicin (to prevent bacterial growth).
-
Note: Unlike IVRT, avoid high ethanol here to maintain skin integrity.
-
-
Dose: Finite Dose (Standard: 10 mg/cm²). Unoccluded.
-
Reasoning: Simulates real-world application where the solvent evaporates, leaving Minoxidil to partition into the stratum corneum.
-
-
Duration: 24 to 48 hours.
IVPT/IVRT Workflow (DOT Visualization)
Figure 2: IVPT Experimental Workflow. Strict control of skin integrity and temperature (32°C ± 1°C) is required for valid results.
Data Analysis & Comparative Metrics
The following table summarizes how to interpret the data from both pathways.
| Metric | Clinical Endpoint (In Vivo) | IVPT (In Vitro) |
| Primary Parameter | Change in Hair Count (Baseline vs. Week 24) | |
| Statistical Model | Bioequivalence (90% CI: 80-125%) | Population Bioequivalence (PBE) or ABE |
| Variability Source | High (Subject adherence, counting errors) | High (Donor skin variability) |
| Success Criteria | Test/Ref Ratio within limits. Placebo must be statistically inferior ( | Test/Ref Ratio within 80-125% (Log-transformed). |
Statistical Note on IVPT
Because human skin varies wildly between donors, a Parallel Study Design with a large number of replicates is often required.
-
Replicates: Minimum 12 donors x 4 replicates per donor = 48 cells per arm.
-
Outliers: Statistical tests for outliers (e.g., Grubbs' test) must be pre-specified in the protocol.
References
-
U.S. Food and Drug Administration (FDA). (2010).[6] Draft Guidance on Minoxidil (Topical Solution). [Link][2]
-
U.S. Food and Drug Administration (FDA). (2010).[6] Draft Guidance on Minoxidil (Topical Aerosol, Foam).[2][6][7] [Link][2]
-
European Medicines Agency (EMA). (2018).[8] Draft guideline on quality and equivalence of topical products. [Link]
-
Kanfer, I., et al. (2017). Topical Bioequivalence: The Role of In Vitro Release and Permeation Studies.[9][10][11] [Link]
Sources
- 1. complexgenerics.org [complexgenerics.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. DailyMed - MINOXIDIL aerosol, foam [dailymed.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. contractpharma.com [contractpharma.com]
- 10. Q1 and Q2 selection, Q3, IVRT, IVPT, pharmacokinetic and pharmacodynamic evaluation of topical generic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. healioslabs.com [healioslabs.com]
Safety Operating Guide
Operational Guide: Disposal of 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Minoxidil)
[1][2][3]
Part 1: Executive Safety Directive
6-(1-Piperidinyl)-2,4-pyrimidinediamine , commonly known as Minoxidil , is a potent vasodilator and active pharmaceutical ingredient (API).[1][2][3] While it is not a P-listed or U-listed acute hazardous waste under US RCRA regulations, it exhibits specific target organ toxicity (cardiovascular) and suspected reproductive toxicity.[1][2][3][4]
Core Disposal Mandate:
-
Strict Prohibition on Sewering: Under the EPA’s "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), flushing this compound down the drain is strictly prohibited.[1][2][3][4][5]
-
Incineration is the Only Validated Path: Chemical deactivation (e.g., bleaching or hydrolysis) is not a validated destruction method for this API in a laboratory setting.[1][2][3][4] High-temperature incineration is the required disposal route.[1][3][4]
Part 2: Hazard Profile & Waste Classification[1][4]
Before initiating disposal, verify the waste stream against the physical and chemical properties of the substance.[4]
| Parameter | Specification | Operational Implication |
| CAS Number | 38304-91-5 | Use for waste manifesting.[1][2][3][4] |
| Physical State | Crystalline Solid (White/Off-white) | Dust generation is a primary inhalation risk during transfer.[1][2][3][4] |
| GHS Classification | Acute Tox. 4 (Oral) ; Skin Irrit. 2; Eye Irrit.[2][3][4] 2A; Repr. 2; STOT SE 3 | Requires double-gloving and respiratory protection (N95/P100) during waste handling.[1][3][4] |
| RCRA Status (US) | Non-Listed (Not P or U).[1][2][3][4] | Manage as Non-RCRA Regulated Pharmaceutical Waste unless mixed with ignitable solvents (e.g., Ethanol), which triggers D001 .[1][2][4] |
| EWC Code (EU) | 18 01 09 (Medicines other than cytotoxic/cytostatic) or 16 05 06 (Lab chemicals).[1][2][3][4] | Classify as "Blue Bin" (Non-hazardous medicinal) or "Yellow Bin" (Clinical) depending on site protocol.[1][2][3][4] |
Part 3: Disposal Decision Logic (Workflow)
The following flowchart illustrates the decision-making process for segregating Minoxidil waste streams.
Figure 1: Decision matrix for segregating Minoxidil waste based on formulation and physical state.[1][4]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure API & Contaminated Debris)
Applicability: Expired powder, weighing boats, contaminated gloves, and filter paper.[1][2]
-
Containment: Collect all solid waste in a wide-mouth High-Density Polyethylene (HDPE) container.[1][2][3][4] Do not use glass for solid waste accumulation to prevent breakage during transport.[1][3][4]
-
Labeling: Affix a "Non-Hazardous Pharmaceutical Waste" label. If your facility requires GHS labeling on waste, include the pictogram for Health Hazard (due to reproductive/STOT toxicity).[1][2][3][4]
-
Sealing: Ensure the container is hermetically sealed. Minoxidil dust is an inhalation hazard; the container exterior must be wiped down with a damp cloth (water/ethanol) before leaving the hood.[1][2][3][4]
-
Disposal Path: Transfer to the facility's incineration stream .[1][2][3][4]
Protocol B: Liquid Waste (Solutions)
Applicability: Experimental stock solutions (often ethanolic) or HPLC waste.[1][2][4]
-
Segregation:
-
Ethanolic/Organic Solutions: Segregate into "Flammable Solvents" waste containers. The presence of ethanol makes this a D001 (Ignitable) hazardous waste under RCRA.[2][3][4]
-
Aqueous Solutions: Segregate into "Toxic/Non-Regulated Aqueous" waste.[1][2][3][4] Do not adjust pH or add bleach; this can create unpredictable byproducts.[1][3][4]
-
-
Bulking: Use approved safety cans (Type I or II) for flammable mixtures. Use HDPE carboys for aqueous mixtures.[1][3][4]
-
Labeling:
Protocol C: Empty Containers (RCRA Empty Rule)
Applicability: Original vendor bottles.[1][2][4]
-
Definition of Empty: A container is considered "RCRA Empty" (40 CFR 261.[1][2][3][4]7) if all wastes have been removed that can be removed using normal means (pouring/pumping) AND no more than 2.5 cm (1 inch) of residue remains.[1][3][4]
-
Triple Rinse: Triple rinse the bottle with a solvent capable of dissolving the residue (Ethanol or Methanol is preferred over water due to solubility).[1][3][4]
-
Rinsate Disposal: Collect the rinsate and manage it as Liquid Waste (Protocol B) .
-
Bottle Disposal: Deface the label. The rinsed bottle may now be recycled or disposed of as general trash, depending on local facility rules.[1][4]
Part 5: Emergency Spill Management[1][2][3][4]
Scenario: Accidental spill of 5g pure Minoxidil powder on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), safety goggles, and an N95 or P100 respirator to prevent dust inhalation.[1][4]
-
Containment (Dry): Gently cover the powder with damp paper towels to prevent dust aerosolization.[1][2][3][4] Do not dry sweep. [3][4]
-
Removal: Scoop the damp powder/towel mixture into a disposable hazardous waste bag or wide-mouth jar.[1][3][4]
-
Decontamination:
-
Verification: Visual inspection under strong light to ensure no crystalline residue remains.[1][2][3][4]
Part 6: References & Regulatory Grounding[1][2][3][4][9]
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][2][3][4][5] (40 CFR Part 266 Subpart P).[1][2][3][4]
-
Cayman Chemical. Safety Data Sheet: Minoxidil (CAS 38304-91-5).[1][2][3][4]
-
PubChem. Compound Summary for CID 4201: Minoxidil.[1][2][3][4] National Library of Medicine.[1][2][3][4] [1][2][3][4]
-
Thermo Fisher Scientific. Safety Data Sheet: Minoxidil.[1][2][3][4][1][2][3][4]
Personal protective equipment for handling 6-(1-Piperidinyl)-2,4-pyrimidinediamine
An Essential Guide to Personal Protective Equipment (PPE) for Handling 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Minoxidil)
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active compounds. 6-(1-Piperidinyl)-2,4-pyrimidinediamine, more commonly known as Minoxidil, is a crystalline solid that requires meticulous handling procedures to prevent occupational exposure.[1][2] This guide provides a comprehensive, step-by-step framework for the safe handling of Minoxidil, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols to build a culture of safety and trust within your laboratory.
Understanding the Risks: Hazard Profile of Minoxidil
Minoxidil is classified with several health hazards that dictate the necessary protective measures.[3] Understanding these risks is the foundational step in building a robust safety protocol. The primary routes of occupational exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[2][4]
Table 1: GHS Hazard Classification for Minoxidil
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Beyond these classifications, it is crucial to recognize Minoxidil as a potent pharmaceutical compound. Originally developed as an antihypertensive drug, systemic absorption can lead to cardiovascular effects, such as an increased heart rate and a drop in blood pressure.[5][6] Therefore, handling procedures should align with guidelines for potent or hazardous drugs, such as those outlined by the National Institute for Occupational Safety and Health (NIOSH) and in USP General Chapter <800>.[7][8][9]
Core Principles of Protection: A Multi-Layered Approach
Safe handling of Minoxidil relies on a hierarchy of controls. While this guide focuses on PPE, it is critical to understand that PPE is the final line of defense. Engineering controls and administrative controls are the primary methods for ensuring safety.
Caption: Hierarchy of controls for handling hazardous chemicals.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. When handling solid Minoxidil powder, which poses an inhalation risk, all manipulations (weighing, transferring, compounding) must be performed within a certified chemical fume hood, a powder containment hood, or a similar ventilated enclosure.[2][4][10]
-
Administrative Controls : These are work practices and procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), designating specific areas for handling potent compounds, and ensuring all personnel receive comprehensive training on the hazards and handling procedures.[7][11]
-
Personal Protective Equipment (PPE) : PPE is the equipment worn to minimize exposure to hazards. For Minoxidil, this is a critical barrier to prevent skin, eye, and respiratory contact.
Selecting the Right PPE for Minoxidil
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Requirement: Chemical splash goggles are mandatory.[1] Causality: Minoxidil is classified as a serious eye irritant.[3] Fine powders can easily become airborne and contact the eyes. Standard safety glasses do not provide a sufficient seal around the eyes to protect against dust or splashes. In situations with a higher risk of splashing (e.g., during large-scale solution preparation or cleanup of a large spill), a face shield should be worn in addition to goggles.[12]
Skin and Body Protection
1. Gloves: Requirement: Chemical-resistant, disposable gloves. Causality: Minoxidil causes skin irritation and can be absorbed through the skin.[2][3]
-
Material: Nitrile rubber gloves are a common and effective choice.[1][12] Always check the manufacturer's glove compatibility data for breakthrough times.
-
Practice: Use a double-gloving technique, especially for extended handling periods or when cleaning spills. This involves wearing two pairs of gloves, with the outer glove cuff pulled over the sleeve of the lab coat. This provides an extra layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or punctures before and during use.[13] Change gloves immediately if they become contaminated.
2. Lab Coat/Gown: Requirement: A long-sleeved lab coat is the minimum requirement.[1] For procedures with a higher risk of contamination, a disposable gown that provides full body coverage is recommended. Causality: Protects the skin and personal clothing from contamination with Minoxidil powder or solutions. Clothing should be made of a low-permeability fabric.[13] Lab coats used when handling Minoxidil should be kept in the designated work area and laundered separately from other clothing. Disposable gowns should be discarded as contaminated waste after use.
Respiratory Protection
Requirement: Generally not required when handling small quantities within a properly functioning chemical fume hood or other ventilated enclosure.[1] Causality: Engineering controls are the primary method for preventing inhalation of Minoxidil dust. However, respiratory protection is essential in specific situations:
-
Weighing large quantities of powder.
-
When engineering controls are not available or are malfunctioning.
-
During spill cleanup. In these cases, a NIOSH-approved respirator is necessary. A P95 or P100 particulate respirator is suitable for protection against the solid powder.[4][13] Personnel must be properly fit-tested and trained in the use of respirators before they are required to wear one.
Procedural Guidance: Donning, Doffing, and Disposal
A strict, standardized procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Recommended PPE donning and doffing sequence.
Step-by-Step PPE Protocol for Weighing Minoxidil Powder
-
Preparation : Confirm the chemical fume hood is functioning correctly. Cover the work surface with plastic-backed absorbent paper.[14] Assemble all necessary equipment (spatulas, weigh boats, containers).
-
Donning PPE : Follow the donning sequence outlined in the diagram above.
-
Handling : Perform all manipulations with the Minoxidil powder well inside the fume hood. Handle containers carefully to avoid generating dust.
-
Post-Handling : Tightly seal the primary container of Minoxidil and any containers with the weighed product. Decontaminate the exterior of the containers with a suitable solvent (e.g., 70% isopropyl alcohol) and a disposable wipe.
-
Decontamination & Disposal : Wipe down the work surface in the fume hood. Dispose of all contaminated disposable items (weigh boats, wipes, outer gloves) into a clearly labeled hazardous waste container.[2][13]
-
Doffing PPE : Exit the immediate work area. Follow the doffing sequence, disposing of disposable items in the hazardous waste stream. The last step should always be washing your hands thoroughly with soap and water.[13]
Emergency Procedures in Case of Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures | Source(s) |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [1][2][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention. | [1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [1][2][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. | [1][2] |
All personnel must know the location of safety showers and eyewash stations.[1] Any exposure incident, no matter how minor it may seem, must be reported to the laboratory supervisor and documented according to institutional policy.
Waste Disposal Plan
All materials contaminated with Minoxidil, including disposable PPE, absorbent paper, and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation : Use dedicated, clearly labeled, and sealed waste containers.[14]
-
Collection : Do not allow hazardous waste to accumulate in the laboratory. Follow your institution's guidelines for hazardous waste pickup and disposal.
-
Empty Containers : Empty containers may still retain product residue. They should be disposed of as hazardous waste.[2]
By integrating these PPE protocols and safety measures into your daily workflow, you create a resilient safety culture that protects researchers and ensures the integrity of your scientific work.
References
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BuzzRx. (2024, April 11). Minoxidil Risks, Warnings, and Complications. Retrieved from [Link]
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Voy. (2026, January 6). Minoxidil Side Effects: What to Expect & How to Reduce Risk. Retrieved from [Link]
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Wimpole Clinic. (2025, December 29). Minoxidil Warnings: Important Facts About Its Safety. Retrieved from [Link]
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Sciencelab.com, Inc. (2005, October 10). Material Safety Data Sheet - Minoxidil MSDS. Retrieved from [Link]
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Guinama. (2024, May 10). SAFETY DATA SHEET 93796-MINOXIDIL. Retrieved from [Link]
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Galderma. Material Safety Data Sheet Minoxidil Topical Aerosol, 5% w/w (Foam). Retrieved from [Link]
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Drugs.com. (2025, November 22). Minoxidil Side Effects: Common, Severe, Long Term. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Mayo Clinic. (2026, February 1). Minoxidil (topical route) - Side effects & dosage. Retrieved from [Link]
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Spectrum Pharmacy Products. (2022, January 20). Scientific Documentation - M1138, Minoxidil, Powder, USP. Retrieved from [Link]
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IPS - Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
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VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
- Google Patents. (1990). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Google Patents. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
